Home > Products > Screening Compounds P89243 > N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide -

N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Catalog Number: EVT-4871830
CAS Number:
Molecular Formula: C18H11N3O6S2
Molecular Weight: 429.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial agents: [, , ] Several studies have explored the antibacterial and antifungal properties of thiazolidinones. Their mechanism of action often involves inhibiting bacterial cell wall synthesis or interfering with fungal metabolic pathways.
  • Anti-inflammatory agents: [, ] Thiazolidinones have demonstrated anti-inflammatory effects in various models. Their activity is often attributed to the inhibition of inflammatory mediators, such as cyclooxygenase (COX) enzymes.
  • Anticancer agents: [, ] Certain thiazolidinones exhibit antiproliferative effects against cancer cell lines. Their mechanism of action can involve inducing apoptosis or inhibiting cell cycle progression.
  • Antiviral agents: [] Specific thiazolidinones have shown activity against viruses like dengue virus, West Nile virus, and yellow fever virus. They can target viral enzymes essential for replication, such as the RNA capping enzyme.

(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid

  • Compound Description: This compound is a rhodanine-3-acetic acid derivative investigated as a potential antifungal agent. It demonstrated strong antifungal activity against specific Candida species (tropicalis 156, krusei E 28, and glabrata 20/I) and Trichosporon asahii 1188. []
  • Relevance: This compound shares the core rhodanine structure with N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, differing in the substituent at the 5-position of the rhodanine ring. While the target compound features a 1,3-benzodioxol-5-ylmethylene group, this related compound has a pyridin-2-ylmethylidene substituent. This difference highlights the exploration of various substituents at the 5-position for potential antifungal properties. []

5-arylidene-2-thioxo-1,3-thiazolidin-4-ones (Library of 22 compounds)

  • Compound Description: This series of compounds represents a library of 22 molecules, all containing the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one scaffold. These compounds were designed and synthesized as potential inhibitors of protein kinase DYRK1A. []
  • Relevance: These compounds share the core 1,3-thiazolidin-4-one structure with N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide, differing in the substituents at the 3- and 5-positions of the ring. The target compound features a 1,3-benzodioxol-5-ylmethylene group at the 5-position and a 4-nitrobenzamide group at the 3-position. This related library explores various aryl substituents at the 5-position, highlighting the importance of this position for the inhibition of DYRK1A. []

2-amino-5-arylidene-1,3-thiazol-4(5H)-ones (Library of 24 compounds)

  • Compound Description: This library comprises 24 molecules, all built on the 2-amino-5-arylidene-1,3-thiazol-4(5H)-one core structure. They were synthesized and tested for their activity against a panel of protein kinases, including DYRK1A. []

(5Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e)

  • Compound Description: This specific compound, part of the 5-arylidene-2-thioxo-1,3-thiazolidin-4-one library, emerged as a lead compound in the study. It demonstrated potent DYRK1A inhibitory activity with an IC50 value of 0.028 μM. []
  • Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. The key difference lies in the substituent at the 5-position. Compound 3e has a 4-hydroxybenzylidene group, while the target compound has a 1,3-benzodioxol-5-ylmethylene group. This similarity suggests that modifications to the aromatic ring at the 5-position, such as the presence of a hydroxyl group, can significantly influence DYRK1A inhibitory activity. []
  • Compound Description: This compound, a member of the 2-amino-5-arylidene-1,3-thiazol-4(5H)-one library, was also identified as a lead compound, exhibiting potent DYRK1A inhibition with an IC50 of 0.033 μM. []
  • Relevance: This compound exhibits notable structural similarities to N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. Both compounds share the same 1,3-benzodioxol-5-ylmethylene substituent at the 5-position of the thiazole ring. The major difference lies in the presence of a pyridin-2-yl amino group at the 2-position in compound 5s, as opposed to the 4-nitrobenzamide group and the thioxo group at the 2-position in the target compound. This comparison underscores the importance of the 1,3-benzodioxol-5-ylmethylene group at the 5-position for DYRK1A inhibitory activity, even in structurally distinct but related scaffolds. []

N-[2-(substitutedphenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamides (Series of compounds)

  • Compound Description: This series of compounds, including N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c), N-[5-methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g), and N-[2-(2,3-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4b), were investigated for their anticancer activity against Dalton’s lymphoma ascites (DLA) cell lines. [, ]
  • Relevance: These compounds share the core 4-oxo-1,3-thiazolidin-3-yl benzamide structure with N-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide. The variations are mainly located in the substituents at the 2- and 5-positions of the thiazolidine ring. The target compound features a 1,3-benzodioxol-5-ylmethylene substituent at the 5-position and a thioxo group at the 2-position, which are not present in this series. Conversely, these related compounds have a methyl group at the 5-position and various substituted phenyl groups at the 2-position. Despite these structural differences, the shared core structure and the investigation of anticancer activity suggest a potential overlap in their mechanisms of action or biological targets. [, ]

Properties

Product Name

N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

IUPAC Name

N-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Molecular Formula

C18H11N3O6S2

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C18H11N3O6S2/c22-16(11-2-4-12(5-3-11)21(24)25)19-20-17(23)15(29-18(20)28)8-10-1-6-13-14(7-10)27-9-26-13/h1-8H,9H2,(H,19,22)/b15-8+

InChI Key

GSUMIPUTMQURSK-OVCLIPMQSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.